Cas no 1344522-97-9 ((2R)-4-(2,4-difluorophenyl)butan-2-amine)

(2R)-4-(2,4-Difluorophenyl)butan-2-amine is a chiral amine derivative featuring a 2,4-difluorophenyl substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals requiring enantioselective precision. The difluorophenyl group enhances metabolic stability and lipophilicity, which can be advantageous in drug design. This compound is useful in the development of bioactive molecules, including CNS-targeting agents and enzyme inhibitors, due to its structural rigidity and fluorine-induced electronic effects. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Suitable for use in medicinal chemistry, it serves as a key building block for optimizing pharmacokinetic and pharmacodynamic properties in drug candidates.
(2R)-4-(2,4-difluorophenyl)butan-2-amine structure
1344522-97-9 structure
Product Name:(2R)-4-(2,4-difluorophenyl)butan-2-amine
CAS No:1344522-97-9
MF:C10H13F2N
MW:185.21372961998
CID:5820307
PubChem ID:94371744
Update Time:2025-06-11

(2R)-4-(2,4-difluorophenyl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-(2,4-difluorophenyl)butan-2-amine
    • 1344522-97-9
    • EN300-1849558
    • Inchi: 1S/C10H13F2N/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-7H,2-3,13H2,1H3/t7-/m1/s1
    • InChI Key: VXBZPPLZAPPEAX-SSDOTTSWSA-N
    • SMILES: FC1C=C(C=CC=1CC[C@@H](C)N)F

Computed Properties

  • Exact Mass: 185.10160574g/mol
  • Monoisotopic Mass: 185.10160574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26Ų

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(2R)-4-(2,4-difluorophenyl)butan-2-amine Related Literature

Additional information on (2R)-4-(2,4-difluorophenyl)butan-2-amine

Introduction to (2R)-4-(2,4-difluorophenyl)butan-2-amine (CAS No. 1344522-97-9)

(2R)-4-(2,4-difluorophenyl)butan-2-amine (CAS No. 1344522-97-9) is a chiral compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique stereochemistry and functional groups, has shown promising potential in various therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the study of (2R)-4-(2,4-difluorophenyl)butan-2-amine.

The chemical structure of (2R)-4-(2,4-difluorophenyl)butan-2-amine is defined by its chiral center at the second carbon atom of the butane chain and the presence of a 2,4-difluorophenyl group. The chirality of this compound plays a crucial role in its biological activity and pharmacological properties. The presence of fluorine atoms in the phenyl ring imparts unique electronic and steric effects that can influence the compound's interactions with biological targets.

The synthesis of (2R)-4-(2,4-difluorophenyl)butan-2-amine has been a topic of extensive research due to its importance in pharmaceutical development. One common synthetic route involves the asymmetric reduction of a ketone precursor followed by reductive amination. This method ensures high enantiomeric purity, which is essential for developing effective pharmaceuticals. Recent advancements in catalytic asymmetric synthesis have further improved the efficiency and scalability of this process.

In terms of biological activity, (2R)-4-(2,4-difluorophenyl)butan-2-amine has been investigated for its potential as a modulator of various receptors and enzymes. Studies have shown that this compound exhibits selective binding to specific G-protein coupled receptors (GPCRs), making it a promising lead for the development of drugs targeting neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, it has demonstrated anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response pathway.

Recent research has also explored the use of (2R)-4-(2,4-difluorophenyl)butan-2-amine as a potential therapeutic agent for metabolic disorders. Preclinical studies have indicated that this compound can improve insulin sensitivity and reduce glucose levels in animal models of diabetes. These findings suggest that (2R)-4-(2,4-difluorophenyl)butan-2-amine may have broader applications beyond neurological disorders.

The pharmacokinetic properties of (2R)-4-(2,4-difluorophenyl)butan-2-amine have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high bioavailability and low toxicity make it an attractive candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of (2R)-4-(2,4-difluorophenyl)butan-2-amine in human subjects. Early results from Phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These trials are expected to provide valuable insights into the potential therapeutic applications of this compound.

In conclusion, (2R)-4-(2,4-difluorophenyl)butan-2-amine (CAS No. 1344522-97-9) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an important focus for ongoing research in medicinal chemistry and pharmaceutical development. As more studies are conducted and clinical trials progress, it is likely that this compound will play a significant role in advancing treatments for various diseases and conditions.

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